Bromhexine hydrochloride

Descripción general

Descripción

El bromhexina clorhidrato es un agente mucolítico ampliamente utilizado para tratar las afecciones respiratorias asociadas con la secreción excesiva de moco. Se deriva de la planta Adhatoda vasica y se introdujo en el mercado en 1963 . El compuesto ayuda a reducir la viscosidad del moco, mejorando así la eliminación del moco y la respiración .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del bromhexina clorhidrato implica varios pasos:

Reacción de anhídrido acético con ácido bórico: para generar triacetato de ácido bórico.

Reacción de 2-amino-3,5-dibromo bencilalcohol con triacetato de ácido bórico: para formar 2-amino-3,5-dibromo bencilalcohol quelato de boro.

Reacción del quelato de boro con N-metilciclohexilamina: para producir N-(2-amino-3,5-dibromobencil)-N-metilciclohexilamina (bromhexina).

Reacción de bromhexina con cloruro de hidrógeno: para producir bromhexina clorhidrato crudo, que luego se refina.

Métodos de producción industrial: La producción industrial sigue rutas sintéticas similares, pero a mayor escala, asegurando la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El bromhexina clorhidrato experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar en condiciones específicas.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Las reacciones de sustitución de halógeno son comunes debido a la presencia de átomos de bromo.

Reactivos y condiciones comunes:

Agentes oxidantes: Como el permanganato de potasio.

Agentes reductores: Como el borohidruro de sodio.

Reactivos de sustitución: Incluidos los agentes halogenantes.

Productos principales: Las reacciones normalmente producen derivados de bromhexina con grupos funcionales modificados, que pueden utilizarse para aplicaciones farmacéuticas posteriores .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Bromhexine hydrochloride functions by enhancing mucus clearance in the respiratory tract. It acts as a secretolytic agent, increasing the production of serous mucus, which reduces the viscosity of sputum, facilitating easier expectoration. The pharmacokinetic properties include:

- Bioavailability : 75–80%

- Metabolism : Extensive hepatic metabolism

- Elimination Half-life : Approximately 12 hours

- Excretion : Primarily through urine .

Respiratory Disorders

Bromhexine is indicated for various respiratory conditions associated with thick mucus, such as:

- Chronic obstructive pulmonary disease (COPD)

- Asthma

- Bronchitis

- Cystic fibrosis

Its effectiveness in these conditions is attributed to its ability to reduce mucus viscosity and enhance mucociliary clearance, thereby improving respiratory function and patient comfort .

COVID-19 Treatment

Recent studies have explored the potential of this compound in treating COVID-19. An open-label randomized controlled pilot study indicated that bromhexine may benefit patients with mild to moderate COVID-19 by improving chest imaging results and reducing the need for oxygen therapy, although these findings were not statistically significant . The drug's mechanism involves inhibition of the transmembrane serine protease 2 receptor, which plays a crucial role in viral entry into cells .

Efficacy in COVID-19 Patients

A pilot study involving 18 patients with moderate COVID-19 tested bromhexine against a control group receiving standard treatment. The results suggested a trend towards improved outcomes in the bromhexine group regarding lung function and discharge rates within 20 days, emphasizing the need for larger-scale trials to confirm these findings .

Long-term Use in Chronic Conditions

Long-term studies have evaluated bromhexine's safety and efficacy in chronic respiratory conditions. A systematic review highlighted its role in managing symptoms related to chronic bronchitis and cystic fibrosis, demonstrating significant improvements in quality of life and respiratory function metrics over extended use .

Data Tables

The following table summarizes key studies on this compound:

Mecanismo De Acción

El bromhexina clorhidrato actúa reduciendo la viscosidad del moco, lo que facilita su eliminación del tracto respiratorio. Despolimeriza los mucopolisacáridos directamente y libera enzimas lisosomales, descomponiendo la red de fibras de esputo resistentes . Además, estimula la actividad de los cilios, mejorando la eliminación mucociliar .

Compuestos Similares:

Ambroxol clorhidrato: Un metabolito de la bromhexina, también utilizado como agente mucolítico.

Guaifenesina: Otro expectorante utilizado para reducir la viscosidad del moco.

Unicidad: El bromhexina clorhidrato es único por su doble acción de reducir la viscosidad del moco y estimular la actividad ciliar, lo que lo hace muy eficaz para eliminar el moco del tracto respiratorio .

En conclusión, el bromhexina clorhidrato es un compuesto versátil con aplicaciones significativas en la medicina y la investigación científica. Sus propiedades únicas lo convierten en un componente esencial en el tratamiento de las afecciones respiratorias.

Comparación Con Compuestos Similares

Ambroxol hydrochloride: A metabolite of bromhexine, also used as a mucolytic agent.

Guaifenesin: Another expectorant used to reduce mucus viscosity.

Uniqueness: Bromhexine hydrochloride is unique due to its dual action of reducing mucus viscosity and stimulating ciliary activity, making it highly effective in clearing mucus from the respiratory tract .

Actividad Biológica

Bromhexine hydrochloride is a widely used mucolytic agent known for its ability to enhance mucus clearance in respiratory diseases. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical applications, particularly in the context of viral infections such as COVID-19.

This compound acts primarily by modifying the rheological properties of mucus, thereby facilitating its clearance from the airways. The drug enhances the secretion of mucus components and stimulates ciliary activity. Key mechanisms include:

- Mucolytic Activity : Bromhexine reduces mucus viscosity, allowing for easier expectoration.

- Stimulation of Surfactant Production : It promotes the synthesis of pulmonary surfactant, which helps reduce surface tension in alveoli and aids in gas exchange.

- Inhibition of Viral Entry : Recent studies have shown that bromhexine inhibits the transmembrane serine protease 2 (TMPRSS2), which is crucial for the entry of certain viruses, including SARS-CoV-2, into host cells .

Pharmacokinetics

Bromhexine is well-absorbed after oral administration, with a bioavailability of approximately 22-27% due to extensive first-pass metabolism. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapid; linear pharmacokinetics |

| Volume of Distribution | 1209 ± 206 L (19 L/kg) |

| Protein Binding | ~95% bound to plasma proteins |

| Half-life | Approximately 8 hours |

| Metabolism | Primarily hepatic |

The drug crosses the blood-brain barrier and has higher concentrations in lung tissues compared to plasma .

Efficacy Against COVID-19

Recent studies have investigated bromhexine's role in treating COVID-19. A notable study indicated that prophylactic use of bromhexine was associated with a reduced incidence of symptomatic COVID-19 among medical staff . Another trial involving patients with mild-to-moderate COVID-19 demonstrated that bromhexine significantly reduced viral load compared to standard care alone .

Comparative Studies

Research comparing bromhexine with other mucolytics, such as N-acetylcysteine, showed that both drugs effectively reduced hospitalization rates and improved oxygen saturation levels in patients with respiratory conditions . The following table summarizes findings from various studies:

Case Studies

Several case studies have highlighted bromhexine's effectiveness in clinical settings:

- Case Study on Chronic Bronchitis : Patients treated with bromhexine showed significant improvements in sputum viscosity and overall respiratory function after a regimen of 48 mg/day for 15 days .

- COVID-19 Treatment Pilot Study : An open-label randomized controlled trial evaluated bromhexine's efficacy in patients with mild or moderate COVID-19, showing favorable outcomes in terms of symptom relief and viral load reduction .

Propiedades

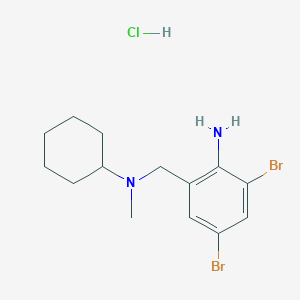

IUPAC Name |

2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Br2N2.ClH/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17;/h7-8,12H,2-6,9,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDKONUHZNTQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Br2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3572-43-8 (Parent) | |

| Record name | Bromhexine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0045886 | |

| Record name | Bromhexine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-75-6 | |

| Record name | Bromhexine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromhexine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromhexine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromhexine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromhexine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMHEXINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC2ZOM3Z8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of bromhexine hydrochloride?

A1: this compound primarily acts as a mucolytic agent. It breaks down mucoproteins, which are key components of thick mucus secretions, thereby reducing mucus viscosity and facilitating expectoration [, , ]. [] [] []

Q2: Does this compound have any other notable targets in the body?

A2: Research suggests that this compound can inhibit Transmembrane Serine Protease 2 (TMPRSS2), an enzyme involved in viral entry into host cells []. This finding has sparked interest in its potential as a prophylactic or treatment option for viral infections like COVID-19 [, , ]. [] [] []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C14H21Br2N2Cl, and its molecular weight is 412.6 g/mol.

Q4: Which analytical techniques are commonly used to characterize this compound?

A4: Several techniques are employed to characterize this compound, including:

- High-Performance Liquid Chromatography (HPLC): Widely used for both qualitative and quantitative analysis of this compound in various matrices [, , , , , , , ]. [] [] [] [] [] [] [] []

- Spectrophotometry: Used for quantitative analysis based on light absorption properties [, , ]. [] [] []

- Spectroscopy: Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and X-ray Powder Diffraction (XRPD) are used to confirm structure, identify functional groups, and analyze crystal forms [, , , , ]. [] [] [] [] []

- Differential Scanning Calorimetry (DSC): Provides information about thermal transitions and can be used to characterize solid-state properties []. []

Q5: How stable is this compound under different storage conditions?

A5: this compound exhibits varying stability depending on factors like temperature, humidity, and formulation. Studies have investigated its stability in oral solutions, injections, and solid dispersions [, , ]. [] [] []

Q6: What strategies have been explored to enhance the stability of this compound formulations?

A6: Researchers have investigated various approaches to improve stability, including:

- Addition of Antioxidants: Ascorbic acid and arginine have been added to glucose injections to enhance stability []. []

- pH Adjustment: Using acidity regulators like tartaric acid or hydrochloric acid to maintain a specific pH range [, , , , ]. [] [] [] [] []

- Inclusion Complexation: Forming inclusion complexes with cyclodextrins, like methylated β-cyclodextrin (MβCD), can improve solubility, dissolution rate, and potentially stability []. []

- Freeze-Drying: Lyophilization has been employed to produce stable freeze-dried powder injections [, ]. [] []

Q7: What are the common pharmaceutical formulations of this compound?

A7: this compound is available in various forms, including tablets, syrups, oral solutions, injections (liquid and powder), and formulations intended for inhalation [, , , , , , , , ]. [] [] [] [] [] [] [] [] []

Q8: How does the formulation of this compound affect its dissolution and solubility?

A8: Formulation plays a crucial role in dissolution and solubility:

- Solid Dispersions: Preparing solid dispersions with polymers like PVP can significantly enhance the dissolution rate of this compound []. []

- Inclusion Complexes: Complexes with cyclodextrins, such as MβCD, lead to improved solubility and faster dissolution, making the drug more readily available for absorption []. []

Q9: What are the key considerations for validating analytical methods for this compound?

A9: Method validation ensures accuracy, precision, and reliability:

- Linearity: Demonstrating a linear relationship between drug concentration and instrument response over a defined range [, , , , , ]. [] [] [] [] [] []

- Accuracy: Determining how close the measured values are to the true value, typically assessed through recovery studies [, , , , , ]. [] [] [] [] [] []

- Precision: Evaluating the reproducibility of the method, often measured as relative standard deviation (RSD) [, , , , , ]. [] [] [] [] [] []

- Specificity: Ensuring that the method selectively measures the target compound in the presence of other components in the sample matrix [, , , , , ]. [] [] [] [] [] []

Q10: What evidence supports the use of this compound in respiratory conditions?

A10: While primarily known as a mucolytic, studies have investigated its potential in specific conditions:

- Chronic Obstructive Pulmonary Disease (COPD): Some research suggests that this compound might improve oxygen saturation and reduce respiratory rate in acute exacerbations of COPD []. []

- Capillary Bronchitis: A study indicated that combining this compound with methylprednisolone might improve outcomes in children with capillary bronchitis, potentially by reducing inflammation and improving mucus clearance []. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.